(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide
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Overview
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide is a complex organic molecule featuring a benzodioxole ring, a pyrazole ring, and a cyclopentapyrimidine ring
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural complexity.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine
Drug Development: The compound is being investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry
Material Science: It can be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Formation of the Cyclopentapyrimidine Ring: This can be synthesized through a multi-step process involving the condensation of a suitable amine with a diketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and cyclopentapyrimidine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazoles and reduced amide derivatives.
Substitution: Various substituted amides and thiol derivatives.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may affect signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A structurally similar compound used as an antimicrobial agent.
Domiphen Bromide: Another similar compound with antimicrobial properties.
Uniqueness
Structural Complexity: The presence of multiple rings and functional groups makes it unique.
Its diverse applications in various fields highlight its versatility.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-12-9-18(26(25-12)21-22-15-4-2-3-14(15)20(28)24-21)23-19(27)8-6-13-5-7-16-17(10-13)30-11-29-16/h5-10H,2-4,11H2,1H3,(H,23,27)(H,22,24,28)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMRLUULFLHYQB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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